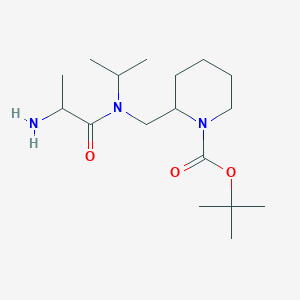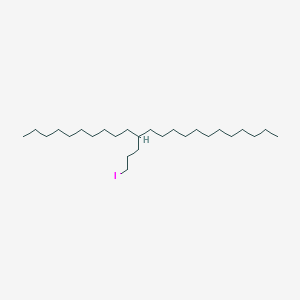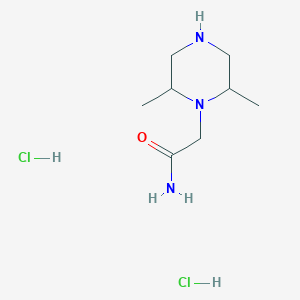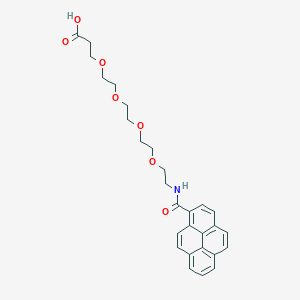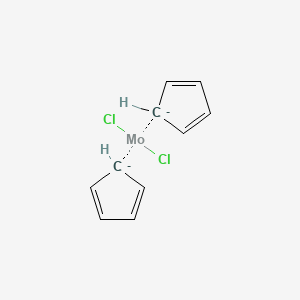![molecular formula C20H26N2O6 B14792352 (3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure, and multiple functional groups such as benzyloxycarbonyl and tert-butoxycarbonyl.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate in the presence of a base.
Introduction of the tert-butoxycarbonyl group: This is typically done using tert-butyl chloroformate under basic conditions.
Final carboxylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The functional groups present in the compound make it susceptible to various substitution reactions, such as nucleophilic substitution at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways, particularly those involving pyrrolo[3,4-c]pyrrole derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
(3aS,6aS)-2-((Benzyloxy)carbonyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(3aS,6aS)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid: Lacks the benzyloxycarbonyl group.
Uniqueness: The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in (3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid provides it with unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C20H26N2O6 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
(3aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-10-15-9-21(12-20(15,13-22)16(23)24)17(25)27-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/t15?,20-/m0/s1 |
InChIキー |
DYRQRALIILPPRO-MBABXSBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC2CN(C[C@@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



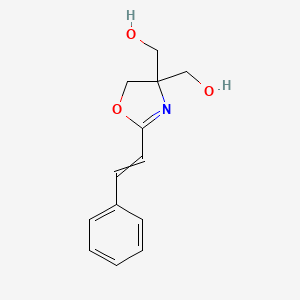
![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)



